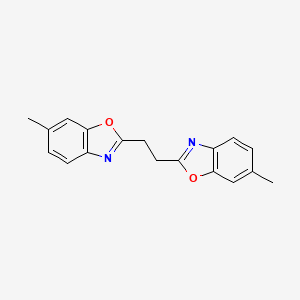

![molecular formula C20H17ClN2O5S2 B5570256 4-氯苯磺酸3-{2-[(4-甲苯磺酰)碳酰肼基]碳酰}苯酯](/img/structure/B5570256.png)

4-氯苯磺酸3-{2-[(4-甲苯磺酰)碳酰肼基]碳酰}苯酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzenesulfonate” is a compound that appears to be related to the broader family of sulfonamide-derived compounds and their interactions with metal complexes. These compounds have been extensively studied for their synthesis, molecular structure, chemical reactions, and properties due to their potential applications in various fields, including materials science and pharmacology. While the specific compound is not directly cited in the available literature, related research provides valuable insights into its likely characteristics and behaviors.

Synthesis Analysis

Synthesis pathways for related compounds often involve complex interactions between sulfonyl chloride derivatives and various hydrazide or aminobenzene compounds. For instance, sulfonamide-derived ligands and their transition metal complexes have been synthesized through reactions that deduce the nature of bonding and structure from physical, spectral, and analytical data (Chohan & Shad, 2011).

Molecular Structure Analysis

X-ray crystallography is a common technique for analyzing the molecular structure of sulfonamide-derived compounds, revealing details about the spatial arrangement of atoms within the molecule. Docking studies can also be employed to understand the orientation and interaction of each molecule within biological targets (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of sulfonamide-derived compounds can vary widely, depending on their specific structures. They may engage in a range of interactions, including forming complexes with metals, exhibiting antibacterial or antifungal activities, and undergoing electrophile-induced cyclization reactions. The specific reactivity and properties of “3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzenesulfonate” would likely depend on its precise molecular configuration and the presence of functional groups capable of specific interactions (Chohan & Shad, 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of sulfonamide-derived compounds are crucial for their application and behavior in different environments. These properties are typically determined through empirical studies, including thermal analysis and solubility testing. The crystallography studies provide insights into the compound's stability and potential interactions based on its crystal structure (Wolf, 2001).

Chemical Properties Analysis

Chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are critical for understanding how “3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzenesulfonate” might behave in chemical syntheses or applications. Studies on similar compounds highlight the importance of sulfonamide groups and their influence on the molecule's overall reactivity and interaction potential (Christov & Ivanov, 2002).

科学研究应用

合成与催化应用

含有磺酸盐和磺酰胺基团的化合物因其在合成和催化中的作用而被广泛研究。例如,磺酸盐阴离子已被用作配位化学中的配体,促进了具有潜在催化活性的有机金属配合物的合成 (Zábranský 等人,2018)。此类配合物可以催化各种有机反应,包括在创建复杂有机分子中至关重要的交叉偶联反应。

材料科学与光物理性质

磺化化合物还在材料科学中得到应用,特别是在光响应材料的开发中。具有磺酸盐基团的偶氮苯衍生物因其光化学行为而被探索,从而能够制备磁性光响应凝胶。这些材料同时表现出高光响应和磁性,使其有望在数据存储和传感器中得到应用 (Abellán 等人,2011)。

生物学研究与酶抑制

在生物学研究领域,苯磺酰胺衍生物已被合成并评估其抑制碳酸酐酶的能力,碳酸酐酶是一种参与各种生理过程的酶。一些磺酰胺化合物对人碳酸酐酶的特定亚型表现出有效的抑制活性,表明在治疗青光眼和癌症等疾病中具有潜在的治疗应用 (Nocentini 等人,2016)。

安全和危害

As for the safety and hazards associated with “3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzenesulfonate”, Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility for confirming the product’s safety and potential hazards .

属性

IUPAC Name |

[3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O5S2/c1-15-5-9-19(10-6-15)29(24,25)23-22-14-16-3-2-4-18(13-16)28-30(26,27)20-11-7-17(21)8-12-20/h2-14,23H,1H3/b22-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPQFUSUZZAEOV-HYARGMPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-chlorobenzenesulfonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-hydroxypropyl)-9-(3,3,3-trifluoro-2-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5570190.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}piperidine](/img/structure/B5570217.png)

![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5570225.png)

![N-{(3S*,4R*)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5570230.png)

![2-[(1S*,5R*)-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-phenylacetamide](/img/structure/B5570241.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5570242.png)

![4-[4-(1H-imidazol-4-yl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5570260.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B5570265.png)

![[(3R*,5R*)-1-(4-fluoro-3-methylbenzoyl)-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5570275.png)

![methyl 3-[({1-[(dimethylamino)sulfonyl]-3-piperidinyl}carbonyl)amino]-4-methoxybenzoate](/img/structure/B5570279.png)